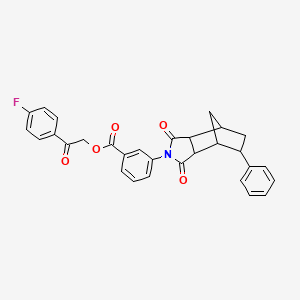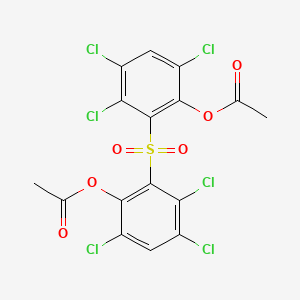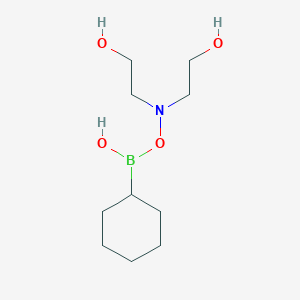![molecular formula C20H24N2O7S B15150294 N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B15150294.png)
N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, which is known for its biological activity, and a nitrophenyl group, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Prop-2-en-1-yloxy Group: This step involves the reaction of an appropriate alcohol with an alkylating agent such as propargyl bromide under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a nucleophilic substitution reaction.
Formation of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine under basic conditions.
Introduction of the Methoxy and Nitro Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of various substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its functional groups.
Medicine: Potential therapeutic applications due to its sulfonamide group, which is known for its antibacterial properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide would depend on its specific application. For example, if used as an antibacterial agent, it may inhibit bacterial enzymes by mimicking the structure of natural substrates. The nitrophenyl group could participate in redox reactions, while the sulfonamide group could interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide: Lacks the nitro group.
N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-nitrophenyl)-4-methylbenzenesulfonamide: Lacks the methoxy group.
Uniqueness
N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both methoxy and nitro groups, which can participate in a variety of chemical reactions and provide distinct biological activities.
Propiedades
Fórmula molecular |
C20H24N2O7S |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N-(2-hydroxy-3-prop-2-enoxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O7S/c1-4-11-29-14-17(23)13-21(30(26,27)18-8-5-15(2)6-9-18)19-12-16(22(24)25)7-10-20(19)28-3/h4-10,12,17,23H,1,11,13-14H2,2-3H3 |
Clave InChI |
UOZZNDFIQLMYQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COCC=C)O)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B15150214.png)
![2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15150231.png)

![26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide](/img/structure/B15150234.png)
![N-(dibenzo[b,d]furan-3-yl)-9H-fluorene-9-carboxamide](/img/structure/B15150238.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B15150240.png)
![4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B15150248.png)
![Propan-2-yl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150249.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide](/img/structure/B15150251.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B15150257.png)
![5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15150263.png)

![N-[4-(biphenyl-4-yloxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B15150280.png)

